molecular formula C14H10ClFO2 B6404037 4-(3-Chloro-5-fluorophenyl)-3-methylbenzoic acid CAS No. 1261954-44-2

4-(3-Chloro-5-fluorophenyl)-3-methylbenzoic acid

Cat. No.: B6404037
CAS No.: 1261954-44-2
M. Wt: 264.68 g/mol
InChI Key: BNRJGOXEVRDWLB-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-fluorophenyl)-3-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-5-fluorophenyl)-3-methylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-fluoroaniline and 3-methylbenzoic acid.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common techniques include:

    Catalytic Hydrogenation: For the reduction step, catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Purification: The final product is purified using recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-5-fluorophenyl)-3-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl group and the aromatic ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methyl group to a carboxylic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

    Oxidation Products: Oxidation of the methyl group results in the formation of 4-(3-Chloro-5-fluorophenyl)benzoic acid.

Scientific Research Applications

4-(3-Chloro-5-fluorophenyl)-3-methylbenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of chloro and fluoro substituents with biological molecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-fluorophenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance the compound’s binding affinity to certain receptors or enzymes. The compound can modulate the activity of these targets by:

    Inhibition: Inhibiting the activity of enzymes by binding to their active sites.

    Activation: Activating receptors by mimicking the natural ligands.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloro-4-fluorophenyl)-3-methylbenzoic acid
  • 4-(3-Chloro-5-fluorophenyl)-2-methylbenzoic acid
  • 4-(3-Chloro-5-fluorophenyl)-3-ethylbenzoic acid

Uniqueness

4-(3-Chloro-5-fluorophenyl)-3-methylbenzoic acid is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in medicinal chemistry and material science.

Properties

IUPAC Name

4-(3-chloro-5-fluorophenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-8-4-9(14(17)18)2-3-13(8)10-5-11(15)7-12(16)6-10/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRJGOXEVRDWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690498
Record name 3'-Chloro-5'-fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261954-44-2
Record name [1,1′-Biphenyl]-4-carboxylic acid, 3′-chloro-5′-fluoro-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261954-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro-5'-fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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